molecular formula C17H15FO B3070411 (2E)-1-(2,4-Dimethylphenyl)-3-(4-fluorophenyl)prop-2-en-1-one CAS No. 1002898-03-4

(2E)-1-(2,4-Dimethylphenyl)-3-(4-fluorophenyl)prop-2-en-1-one

Cat. No. B3070411
CAS RN: 1002898-03-4
M. Wt: 254.3 g/mol
InChI Key: HLTUQPGJKOGBNX-UXBLZVDNSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(2E)-1-(2,4-Dimethylphenyl)-3-(4-fluorophenyl)prop-2-en-1-one, also known as EF24, is a synthetic curcumin analog. EF24 has gained significant attention in recent years due to its potential therapeutic applications in various diseases, including cancer, inflammation, and neurological disorders.

Mechanism of Action

(2E)-1-(2,4-Dimethylphenyl)-3-(4-fluorophenyl)prop-2-en-1-one exerts its therapeutic effects through multiple mechanisms of action. One of the primary mechanisms is the inhibition of NF-κB signaling pathway, which plays a crucial role in inflammation and cancer development. This compound also activates the Nrf2/ARE signaling pathway, which regulates the expression of antioxidant and detoxification enzymes. Furthermore, this compound has been shown to inhibit the activity of histone deacetylases (HDACs), leading to the reactivation of tumor suppressor genes and the induction of apoptosis in cancer cells.
Biochemical and Physiological Effects
This compound has been shown to modulate various biochemical and physiological processes in cells and tissues. This compound has been found to increase the levels of reactive oxygen species (ROS) and induce oxidative stress in cancer cells, leading to their death. This compound also inhibits the production of pro-inflammatory cytokines and chemokines, reducing inflammation in various tissues. Furthermore, this compound has been shown to enhance the activity of antioxidant and detoxification enzymes, protecting cells from oxidative damage.

Advantages and Limitations for Lab Experiments

(2E)-1-(2,4-Dimethylphenyl)-3-(4-fluorophenyl)prop-2-en-1-one has several advantages for lab experiments. It is a stable compound that can be easily synthesized in large quantities. This compound has also shown high bioavailability and low toxicity in preclinical studies. However, this compound has some limitations for lab experiments. It is a hydrophobic compound that requires the use of organic solvents for its delivery, which can affect its pharmacokinetics and pharmacodynamics. Furthermore, this compound has shown some variability in its activity in different cell lines and animal models, which needs to be considered in experimental design.

Future Directions

For (2E)-1-(2,4-Dimethylphenyl)-3-(4-fluorophenyl)prop-2-en-1-one research include the identification of its optimal dose and delivery method, the evaluation of its combination therapy with other drugs, and the identification of its potential side effects. Furthermore, the development of this compound analogs with improved pharmacokinetic and pharmacodynamic properties could enhance its therapeutic potential.

Scientific Research Applications

(2E)-1-(2,4-Dimethylphenyl)-3-(4-fluorophenyl)prop-2-en-1-one has been extensively studied for its potential therapeutic applications in various diseases. In cancer, this compound has been shown to induce apoptosis, inhibit angiogenesis, and sensitize cancer cells to chemotherapy and radiation therapy. This compound has also been found to possess anti-inflammatory properties by inhibiting the production of pro-inflammatory cytokines and chemokines. In addition, this compound has shown promising results in the treatment of neurological disorders, including Alzheimer's disease and Parkinson's disease.

properties

IUPAC Name

(E)-1-(2,4-dimethylphenyl)-3-(4-fluorophenyl)prop-2-en-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H15FO/c1-12-3-9-16(13(2)11-12)17(19)10-6-14-4-7-15(18)8-5-14/h3-11H,1-2H3/b10-6+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HLTUQPGJKOGBNX-UXBLZVDNSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)C(=O)C=CC2=CC=C(C=C2)F)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC(=C(C=C1)C(=O)/C=C/C2=CC=C(C=C2)F)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H15FO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

254.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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